

Application Note: Quantification of Fosamine-Ammonium in Soil Samples using HPLC-MS

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Compound of Interest

Compound Name: Fosamine ammonium

Cat. No.: B166179

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Introduction

Fosamine-ammonium is a water-soluble, organophosphate herbicide used for controlling brush and herbaceous plants in non-cropland areas.[1] Its high polarity and rapid microbial degradation in soil present challenges for its accurate quantification.[2][3] This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of fosamine-ammonium in soil samples. The protocol is intended for researchers, environmental scientists, and professionals in regulatory agencies involved in environmental monitoring and pesticide residue analysis.

Fosamine-ammonium is characterized by its high water solubility and relatively low toxicity to mammals, birds, and aquatic invertebrates.[1][3][4] Understanding its fate and concentration in soil is crucial for assessing its environmental impact and ensuring its responsible use. This method provides a reliable tool for such assessments.

Physicochemical Properties of Fosamine-Ammonium

A thorough understanding of the analyte's properties is essential for developing an effective analytical method.

Property	Value	Reference
Molecular Formula	C ₃ H ₁₁ N ₂ O ₄ P	[4]
Molecular Weight	170.10 g/mol	[4]
Melting Point	173-175 °C (decomposition)	[1][4]
Water Solubility	Completely miscible in water (1.79 kg/kg at 25°C)	[1][4]
Soil Half-life	1-2 weeks (readily degraded by soil microbes)	[3]
Vapor Pressure	3.98 x 10 ⁻⁶ mmHg	[4]

Experimental Protocol

This protocol is based on the EPA method AMR-1107-88, which utilizes HPLC with thermospray mass spectrometry. While thermospray is an older technique, the principles of sample preparation and chromatographic separation remain relevant and can be adapted for modern LC-MS/MS instruments.

Materials and Reagents

- Fosamine-ammonium analytical standard
- HPLC-grade methanol
- HPLC-grade ammonium carbonate
- HPLC-grade ammonium acetate
- Milli-Q or equivalent purified water
- C18 Solid Phase Extraction (SPE) cartridges
- Strong Anion Exchange (SAX) SPE cartridges
- 0.45 µm Millex HV filter units

Sample Preparation

- **Sample Pre-processing:** Soil samples should be kept frozen until analysis to minimize degradation of fosamine-ammonium. Before extraction, thaw the sample and pass it through a 5 mm mesh sieve to remove large stones and plant material.
- **Extraction:**
 - Weigh a representative portion of the sieved soil.
 - Extract fosamine-ammonium from the soil using a 50% methanolic ammonium carbonate solution.
 - Shake the mixture vigorously and then centrifuge to pellet the soil particles.
- **Initial Cleanup:**
 - Decant the supernatant and pass it through a C18 SPE cartridge to remove hydrophobic contaminants.
- **Concentration:**
 - Reduce the volume of the cleaned extract using a rotary evaporator.
- **Secondary Cleanup:**
 - Pass the concentrated extract through another C18 SPE cartridge in tandem with a Strong Anion Exchange (SAX) cartridge.
- **Final Preparation:**
 - Evaporate the effluent from the SAX cartridge to dryness under a stream of nitrogen.
 - Reconstitute the residue in water and filter through a 0.45 µm filter before HPLC-MS analysis.

HPLC-MS Conditions

- **HPLC Column:** 25 cm Strong Anion Exchange (SAX) analytical column

- Mobile Phase: A suitable mobile phase for SAX columns, such as an ammonium acetate buffer.
- Post-column Additive: 0.5 M ammonium acetate at a flow rate of 0.4 mL/minute can be used to improve ionization.
- Mass Spectrometry:
 - Ionization Mode: Thermospray (or adapt to modern electrospray ionization, ESI, in negative mode)
 - Detection Mode: Single Ion Monitoring (SIM) at m/z 171 ($M+1$ ion for thermospray, or the corresponding ion for ESI)

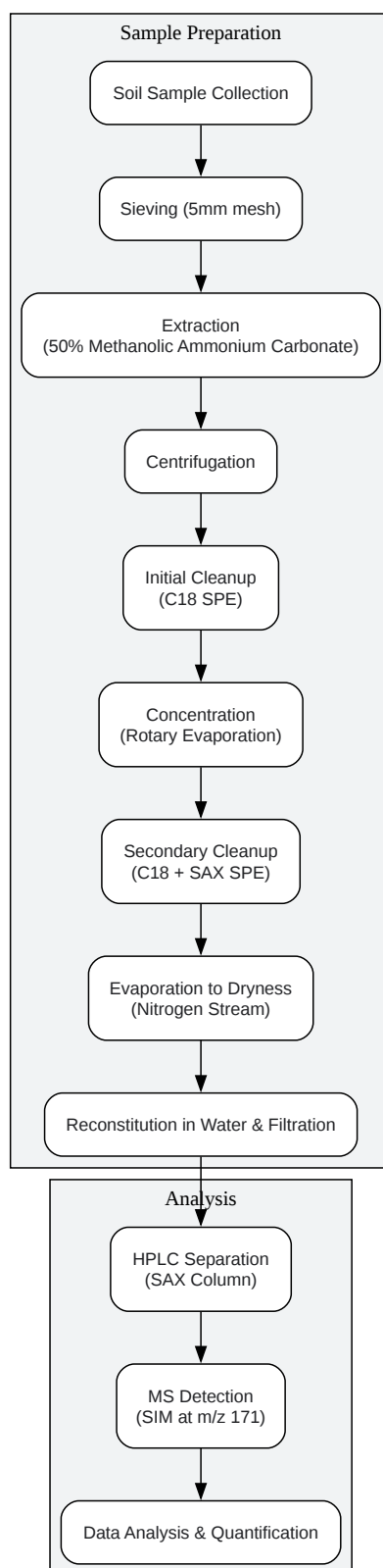
Quantitative Data Summary

The following table summarizes the performance characteristics of the described method.

Parameter	Value
Limit of Detection (LOD)	0.05 ppm
Limit of Quantification (LOQ)	0.15 ppm (Estimated as 3x LOD)
Recovery (at 0.3 ppm)	87%
Linearity Range	0.05 ppm to 1.0 ppm
Correlation Coefficient (r^2)	> 0.99 (Expected)

Data based on EPA Method AMR-1107-88, which reported a detection limit of 0.05 ppm and showed a chromatogram of a soil sample fortified at 0.3 ppm with 87% recovery.

Experimental Workflow Diagram



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Caption: Workflow for Fosamine-Ammonium Quantification in Soil.

Conclusion

The described HPLC-MS method provides a sensitive and selective approach for the quantification of fosamine-ammonium in soil samples. The detailed sample preparation procedure, involving a dual solid-phase extraction cleanup, is effective in removing matrix interferences, ensuring reliable results. This application note serves as a comprehensive guide for laboratories conducting environmental monitoring of this herbicide. For modern applications, transitioning from thermospray to LC-MS/MS with electrospray ionization is recommended for enhanced sensitivity and specificity.

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